molecular formula C22H25N2O3PS B12753562 Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate CAS No. 104608-38-0

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate

Cat. No.: B12753562
CAS No.: 104608-38-0
M. Wt: 428.5 g/mol
InChI Key: LYLDLQDRDBSOGP-UHFFFAOYSA-N
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Description

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate is a complex organic compound that features a benzothiazole ring, a benzyl group, and a hexahydro-2-oxo-1H-azepin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hexahydro-2-oxo-1H-azepin-1-yl Moiety: This moiety can be synthesized through the reduction of a corresponding azepinone derivative using a reducing agent like lithium aluminum hydride.

    Phosphinate Formation: The final step involves the reaction of the intermediate with ethyl phosphinate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydro-2-oxo-1H-azepin-1-yl moiety, converting it to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate has several applications in scientific research:

    Medicinal Chemistry: The compound’s benzothiazole ring is known for its biological activity, making it a potential candidate for drug development, particularly in anticancer and antimicrobial research.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring and exhibit similar biological activities.

    Phosphinate Esters: Compounds such as ethyl phenylphosphinate and ethyl methylphosphinate share the phosphinate ester functional group and are used in similar synthetic applications.

Uniqueness

Ethyl (4-(2-benzothiazolyl)benzyl)(hexahydro-2-oxo-1H-azepin-1-yl)phosphinate is unique due to the combination of its structural features, including the benzothiazole ring, benzyl group, and hexahydro-2-oxo-1H-azepin-1-yl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

104608-38-0

Molecular Formula

C22H25N2O3PS

Molecular Weight

428.5 g/mol

IUPAC Name

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]azepan-2-one

InChI

InChI=1S/C22H25N2O3PS/c1-2-27-28(26,24-15-7-3-4-10-21(24)25)16-17-11-13-18(14-12-17)22-23-19-8-5-6-9-20(19)29-22/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3

InChI Key

LYLDLQDRDBSOGP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCCC4=O

Origin of Product

United States

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